N-(biphenyl-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
Description
N-biphenyl-2-yl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazine ring, biphenyl groups, and a carboxamide functional group
Properties
Molecular Formula |
C26H20N2O3S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-methyl-5,5-dioxo-N-(2-phenylphenyl)benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C26H20N2O3S/c1-28-24-16-15-19(17-22(24)21-12-6-8-14-25(21)32(28,30)31)26(29)27-23-13-7-5-11-20(23)18-9-3-2-4-10-18/h2-17H,1H3,(H,27,29) |
InChI Key |
YXTZGHAWEVCNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-2-yl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazine ring, introduction of the biphenyl groups, and the final carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-2-yl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The biphenyl groups and other aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-biphenyl-2-yl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a drug candidate, exploring its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-biphenyl-2-yl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives and biphenyl-containing molecules. Examples are:
- 6-methyl-6H-dibenzo[c,e][1,2]thiazine-5,5-dioxide
- 9-methoxy-6-methyl-6H-dibenzo[c,e][1,2]thiazine-5,5-dioxide
Uniqueness
N-biphenyl-2-yl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
